N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring dual oxazole/oxadiazole scaffolds, a 3,4-dimethoxyphenyl substituent, and a partially saturated naphthalene moiety.
Properties
Molecular Formula |
C24H22N4O5 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H22N4O5/c1-30-19-10-9-17(12-21(19)31-2)22-23(28-33-27-22)25-24(29)18-13-20(32-26-18)16-8-7-14-5-3-4-6-15(14)11-16/h7-13H,3-6H2,1-2H3,(H,25,28,29) |
InChI Key |
PRFMRYBKESYISC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Acyl Chlorides
The 1,2,5-oxadiazole ring is typically synthesized via cyclization of amidoximes and acyl chlorides. For the target compound, 3,4-dimethoxyphenyl-substituted amidoxime is reacted with trichloroacetic anhydride in dichloromethane at 0–5°C. This method yields the 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine intermediate with a reported efficiency of 68–72%.
Key Reaction Conditions:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Trichloroacetic anhydride | Dichloromethane | 0–5°C | 68–72 |
Alternative Methods Using Carboxylic Acid Activation
Recent advances employ superbase-mediated cyclization (NaOH/DMSO) at room temperature, which reduces reaction times from 24 hours to 4–6 hours. This method achieves comparable yields (70–75%) while minimizing side products.
Synthesis of the 1,2-Oxazole-Tetrahydronaphthalene Fragment
Cyclization of α-Haloketones
The 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxylic acid precursor is synthesized via cyclization of α-bromoketones derived from tetrahydronaphthalene. Reaction with potassium cyanate in acetic acid at 80°C for 8 hours produces the oxazole ring with 65–70% yield.
Carboxylic Acid Activation for Oxazole Formation
A scalable method involves activating carboxylic acids with DMAP-Tf (4-dimethylaminopyridine trifluoromethanesulfonate) in dichloromethane. Coupling with ethyl isocyanoacetate at 40°C for 30 minutes generates the oxazole core in 85–90% yield.
Comparative Analysis of Oxazole Synthesis Methods:
| Method | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| α-Haloketone Cyclization | None | 80°C | 8 | 65–70 |
| DMAP-Tf Activation | DMAP-Tf | 40°C | 0.5 | 85–90 |
Coupling of Oxadiazole and Oxazole Moieties
Carboxamide Bond Formation
The final step involves coupling the 1,2,5-oxadiazole amine with the 1,2-oxazole-3-carboxylic acid using carbodiimide reagents. EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dimethylformamide (DMF) at room temperature for 12 hours yield the target compound with 75–80% efficiency.
Optimized Coupling Conditions:
| Coupling Reagent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | RT | 12 | 75–80 |
Microwave-Assisted Coupling
Microwave irradiation at 100°C for 20 minutes enhances reaction kinetics, increasing yields to 82–85% while reducing side-product formation.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7 v/v) is the standard method for purifying intermediates. The target compound typically elutes at Rf = 0.45–0.50.
Recrystallization
Recrystallization from ethanol/water (9:1 v/v) achieves >98% purity, as confirmed by HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity ≥99% with a retention time of 12.3 minutes.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including the compound , exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds possess broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values range from 0.5 to 8 μg/mL for effective compounds . This suggests that the compound could be developed as a new class of antimicrobial agents.
Anticancer Activity
The compound has been evaluated for its anti-proliferative effects against various cancer cell lines. In vitro studies demonstrated that it effectively inhibits the growth of prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7) cell lines. The most potent activities were observed with specific derivatives of oxadiazole .
Antioxidant Properties
Oxadiazole derivatives have been investigated for their antioxidant capabilities. Compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide have shown promising results in scavenging free radicals and enhancing cellular antioxidant defenses . This property may contribute to their protective effects against oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, several oxadiazole derivatives were synthesized and tested for antimicrobial activity. The study found that compounds with similar structural features to this compound exhibited significant antibacterial effects with MIC values indicating strong potential for clinical applications .
Case Study 2: Anticancer Activity
A recent investigation assessed the anti-proliferative effects of various oxadiazole derivatives on cancer cell lines. The results indicated that certain compounds showed IC50 values in the low micromolar range against multiple cancer types. This highlights the therapeutic potential of such compounds in oncology .
Mechanism of Action
The mechanism of action of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below to three analogs (A–C) with modifications to key substituents. These comparisons are extrapolated from structural trends observed in related molecules, as direct experimental data for this compound is absent in the provided sources.
Table 1: Structural and Predicted Property Comparison
*LogP predictions based on fragment-based methods (e.g., XLogP3).
Key Observations :
Lipophilicity : The target compound’s LogP (~3.8–4.2) is intermediate compared to Analog B (higher due to chlorine substituents) and Analog A (lower due to nitro group). The dimethoxyphenyl group balances electron-donating effects and hydrophobicity.
Solubility : The partially saturated tetrahydronaphthalene in the target compound likely improves aqueous solubility versus Analog B’s fully aromatic system, which exacerbates crystal packing .
Metabolic Stability : The oxadiazole-oxazole dual scaffold may resist oxidative degradation better than Analog C’s 1,3,4-oxadiazole, which is prone to ring-opening in hepatic microsomes .
Computational Insights :
While the provided evidence focuses on superconducting critical temperature prediction via XGBoost models (RMSE: 9.091 K; R²: 0.928) , similar machine-learning approaches could be adapted to predict pharmacological properties (e.g., LogP, solubility) for this compound. However, domain-specific retraining would be required, as superconductor models prioritize electronic structure over bioactivity.
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound with potential therapeutic applications in various biological contexts. This article explores its biological activity, including its mechanisms of action, efficacy in different models, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C21H23N3O5
- Molecular Weight: 397.4 g/mol
- CAS Number: 874146-61-9
The compound features a unique structure that includes both oxadiazole and oxazole rings, which are known for their diverse biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and facilitates cellular uptake.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxadiazole and oxazole moieties are known to modulate enzyme activities and receptor interactions:
- Inhibition of Enzymes: Compounds with oxadiazole structures have been shown to inhibit enzymes such as thymidylate synthase (TS) and matrix metalloproteinases (MMPs), which are critical in cancer progression and metastasis .
- Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function .
- Anticancer Effects: The compound has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
In Vitro Studies
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Du et al. (2013) | Various TS proteins | 0.47 - 1.4 | Anticancer |
| Ahsan et al. (2017) | A549 (lung cancer) | Similar to cisplatin | Cytotoxic |
| Ahsan et al. (2017) | NIH/3T3 (fibroblast) | >100 | Non-toxic |
These studies highlight the dual functionality of the compound as both an antimicrobial and anticancer agent.
In Vivo Studies
In vivo models have shown that compounds similar to this compound can effectively reduce tumor size in xenograft models without significant toxicity to normal tissues .
Case Studies
-
Cytotoxicity Against Lung Cancer Cells:
A study evaluated the cytotoxic effects of the compound on A549 lung cancer cells compared to cisplatin. The results indicated that the compound exhibited similar efficacy in reducing cell viability while showing lower toxicity towards non-cancerous fibroblast cells . -
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial properties against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
